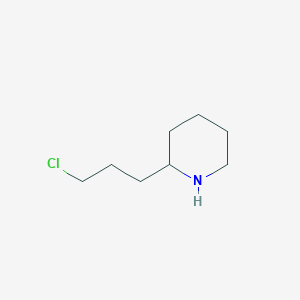

2-(3-Chloropropyl)piperidine

Description

2-(3-Chloropropyl)piperidine is a tertiary amine derivative featuring a piperidine ring (a six-membered heterocycle with one nitrogen atom) attached to a 3-chloropropyl chain. This compound is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly for the development of topoisomerase (Top1) inhibitors. Its structural flexibility allows it to act as a linker, enabling the introduction of pharmacophoric groups into complex molecules. For example, it has been employed in the synthesis of indenoisoquinoline derivatives, where the chloropropyl chain facilitates covalent bonding to target enzymes, and the piperidine moiety enhances binding interactions through salt bridge formation with residues like Asp533 .

Key synthetic protocols involve reacting hydroxylated indenoisoquinoline precursors (e.g., compound 13) with 1-(3-chloropropyl)piperidine hydrochloride under basic conditions (K₂CO₃) in DMF at 90°C . The resulting derivatives, such as compound 22, exhibit potent Top1 inhibitory activity (+++ on a qualitative scale) and high HPLC purity (>95%) .

Properties

Molecular Formula |

C8H16ClN |

|---|---|

Molecular Weight |

161.67 g/mol |

IUPAC Name |

2-(3-chloropropyl)piperidine |

InChI |

InChI=1S/C8H16ClN/c9-6-3-5-8-4-1-2-7-10-8/h8,10H,1-7H2 |

InChI Key |

AHBVRUMTIVIPFK-UHFFFAOYSA-N |

Canonical SMILES |

C1CCNC(C1)CCCCl |

Origin of Product |

United States |

Preparation Methods

Direct N-Alkylation of Piperidine with 1-Bromo-3-chloropropane

One of the most straightforward and commonly used methods to prepare this compound is the nucleophilic substitution (N-alkylation) of piperidine with 1-bromo-3-chloropropane or similar haloalkanes.

-

- Piperidine (secondary amine) is reacted with 1-bromo-3-chloropropane in the presence of a base such as cesium carbonate in acetonitrile solvent.

- The mixture is stirred at room temperature overnight.

- After the reaction, the mixture is filtered, evaporated, and the product is extracted and purified by column chromatography on silica gel.

Reaction Scheme :

Piperidine + 1-bromo-3-chloropropane → this compound-

- Base: Cesium carbonate (Cs2CO3)

- Solvent: Acetonitrile (CH3CN)

- Temperature: Room temperature

- Time: Overnight

Yield and Purification :

The product is typically isolated as a colorless oil after chromatographic purification.

This method is supported by detailed experimental procedures and NMR characterization data, demonstrating its reliability and reproducibility.

Alternative N-Alkylation via 1-Chloro-2-propanol Followed by Chlorination

A related approach involves the initial alkylation of piperidine with 1-chloro-2-propanol, followed by conversion of the hydroxyl group to a chlorine atom.

- Step 1 : N-alkylation of piperidine with 1-chloro-2-propanol to form 1-(2-hydroxypropyl)piperidine.

Step 2 : Conversion of the hydroxyl group to a chloride using reagents such as thionyl chloride (SOCl2), triphosgene (TCT) with DMF, or hydrochloric acid.

Rationale :

This two-step process allows for the introduction of the chloropropyl group with control over regioselectivity and functional group manipulation.Literature Notes :

While direct references for this compound are scarce, analogous syntheses of 1-(2-chloroethyl)piperidine have been reported, supporting the feasibility of this route.

Preparation via Isoindolinone Intermediates and Alkylation

A more complex synthetic route involves the preparation of 2-(3-chloropropyl)-1-isoindolinone as an intermediate, which can be further transformed into piperidine derivatives.

-

- Starting from trans-1,4-dichloro-2-butene and 1-isoindolinone in dry dimethylformamide (DMF) under cooling conditions.

- The reaction mixture is warmed to room temperature and stirred.

- The crude product is isolated by solvent removal and extraction.

-

- The 2-(3-chloropropyl)-1-isoindolinone can undergo further transformations such as nucleophilic substitution with piperazine derivatives and cyclization to yield piperidine analogues.

Reference :

This method is documented in patent literature detailing the synthesis of piperazine and piperidine derivatives, illustrating the utility of isoindolinone intermediates in constructing chloropropyl-substituted piperidines.

Comparative Analysis of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Direct N-alkylation with 1-bromo-3-chloropropane | Piperidine, 1-bromo-3-chloropropane | Cs2CO3, CH3CN, RT, overnight | Simple, direct, mild conditions | Requires purification via chromatography |

| N-alkylation + Chlorination | Piperidine, 1-chloro-2-propanol | Thionyl chloride or TCT/DMF or HCl | Allows functional group control | Multi-step, uses corrosive reagents |

| Isoindolinone intermediate route | trans-1,4-dichloro-2-butene, 1-isoindolinone | DMF, triethylamine, reflux | Enables complex derivatives synthesis | More steps, requires careful handling |

| Catalytic hydrogenation routes | Nitroalkenes, lactones | TosMIC, Pd/C hydrogenation | Useful for complex piperidine derivatives | Indirect for target compound, more complex |

Summary of Research Findings

The most practical and widely used method for preparing this compound is the direct N-alkylation of piperidine with 1-bromo-3-chloropropane under mild base and solvent conditions, providing good yields and straightforward purification.

Alternative methods involving initial alkylation with 1-chloro-2-propanol followed by chlorination are plausible but involve additional steps and more hazardous reagents.

More complex synthetic routes via isoindolinone intermediates and catalytic hydrogenation are documented in patent literature, primarily for preparing related piperidine derivatives rather than the exact target compound.

The choice of method depends on availability of starting materials, scale, and desired purity, with the direct alkylation method favored for efficiency and simplicity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloropropyl)piperidine can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The piperidine ring can be oxidized to form piperidones or other oxidized derivatives.

Reduction Reactions: The compound can be reduced to form the corresponding piperidine derivative without the chloropropyl group.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Hydrogen gas in the presence of a palladium or platinum catalyst is commonly used for reduction reactions.

Major Products Formed

Substitution Reactions: Products include azido, thiocyanato, or methoxy derivatives of piperidine.

Oxidation Reactions: Products include piperidones or other oxidized piperidine derivatives.

Reduction Reactions: Products include the fully reduced piperidine derivative.

Scientific Research Applications

2-(3-Chloropropyl)piperidine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex piperidine derivatives and other heterocyclic compounds.

Biology: It serves as a building block for the synthesis of biologically active molecules, including potential drug candidates.

Medicine: The compound is investigated for its potential therapeutic properties, including its use in the development of new pharmaceuticals.

Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Chloropropyl)piperidine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or ion channels. The presence of the chloropropyl group can enhance the compound’s ability to bind to these targets

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Variants: Piperidine vs. Pyrrolidine vs. N-Methylpiperazine

The biological activity of chloropropyl-amine derivatives is highly dependent on the heterocyclic substituent. Comparative studies reveal:

Key Findings :

- Piperidine derivatives (22 ) outperform pyrrolidine analogs (23 ) due to better geometric alignment with Top1’s Asp533 residue .

- The N-methylpiperazine variant (21 ) retains high activity, suggesting that substituents on the heterocycle’s nitrogen can modulate physicochemical properties without sacrificing efficacy .

Role of the Chloropropyl Chain

The 3-chloropropyl chain is critical for covalent interactions and molecular flexibility. Compounds lacking this moiety, such as 15 , 24 , and 26 , exhibit reduced Top1 inhibitory activity (+ or ++), underscoring the importance of the chloropropyl group in anchoring the molecule to the enzyme .

Antioxidant and Nitrone Derivatives

1-(3-Chloropropyl)-4-(prop-2-yn-1-yl)piperazine (23 ), a piperazine variant, is utilized in nitrone-based antioxidants. The chloropropyl chain enables conjugation with aromatic systems, enhancing radical-scavenging capabilities .

Insights :

- Piperidine derivatives require longer reaction times but achieve higher yields and purity compared to pyrrolidine analogs.

- Morpholine-based chloropropyl compounds are synthesized at lower temperatures, suggesting varied reactivity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.